2-fluoro-4-methyl-N-(pentan-2-yl)aniline

Catalog No.
S13789197
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-4-methyl-N-(pentan-2-yl)aniline

Product Name

2-fluoro-4-methyl-N-(pentan-2-yl)aniline

IUPAC Name

2-fluoro-4-methyl-N-pentan-2-ylaniline

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-4-5-10(3)14-12-7-6-9(2)8-11(12)13/h6-8,10,14H,4-5H2,1-3H3

InChI Key

OULXIWXJYMGKJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=C(C=C1)C)F

2-Fluoro-4-methyl-N-(pentan-2-yl)aniline is an organic compound characterized by the presence of a fluorine atom at the 2-position of the aromatic ring, a methyl group at the 4-position, and a pentan-2-yl group attached to the nitrogen atom. Its molecular formula is C12H18FNC_{12}H_{18}FN, and it has a molecular weight of approximately 199.28 g/mol. The compound's unique structure combines a fluorinated aniline with a branched alkyl amine, making it valuable in various chemical applications, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom may be replaced by other nucleophiles, enhancing its reactivity.

These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.

Research indicates that 2-fluoro-4-methyl-N-(pentan-2-yl)aniline exhibits potential biological activity, particularly due to its unique structural features. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules, which may influence its pharmacological properties. Studies have suggested that compounds with similar structures can exhibit antimicrobial and anticancer properties, making this compound a candidate for further pharmacological exploration .

The synthesis of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline can be achieved through several methods:

  • Alkylation of Aniline: One common approach involves alkylating aniline with 2-bromopentane in the presence of a base such as sodium hydroxide under reflux conditions.
  • Hydroamination: Innovative hydroamination methods can also be employed, where olefins react with nitroarenes to form amines.
  • Reductive Amination: This method involves the direct reductive amination of aldehydes or ketones with electron-deficient anilines using borane or sodium borohydride as reducing agents .

These methods allow for scalable production and modification of the compound for various applications.

2-Fluoro-4-methyl-N-(pentan-2-yl)aniline has diverse applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex organic molecules and drug candidates targeting specific biological pathways.
  • Biological Research: The compound is used to study biological interactions due to its unique chemical properties.
  • Industrial Chemistry: It is involved in producing various industrial chemicals and materials, including dyes and pigments.

Interaction studies involving 2-fluoro-4-methyl-N-(pentan-2-yl)aniline have shown that its functional groups significantly influence binding affinity and selectivity towards various enzymes and receptors. These interactions are crucial for understanding its potential therapeutic applications and guiding further research into its biological effects .

The compound's lipophilicity, enhanced by the pentan-2-yl group, allows it to penetrate cell membranes more effectively, facilitating its interaction with biological targets.

Several compounds are structurally similar to 2-fluoro-4-methyl-N-(pentan-2-yl)aniline. Here is a comparison highlighting their uniqueness:

Compound NameKey DifferencesUnique Features
2-Fluoro-4-methylanilineLacks pentan-2-yl group; simpler structureMore reactive due to absence of steric hindrance
4-Fluoro-N-(3-methylpentan-2-yl)anilineDifferent alkyl substituent on nitrogenAlters reactivity and interaction profiles
3-Fluoro-N-(pentan-3-yl)anilineVariation in fluorine position affecting reactivityDifferent steric effects due to alkyl chain length
4-Fluoro-anilineSimpler structure without branched alkyl substituentLacks complex interactions associated with branched amines

The uniqueness of 2-fluoro-4-methyl-N-(pentan-2-yl)aniline lies in its specific combination of functional groups, which imparts distinct chemical and biological properties suitable for various applications in drug development and organic synthesis.

Friedel-Crafts Alkylation Using Aluminum Halide Catalysts

Friedel-Crafts alkylation, a cornerstone of aromatic substitution chemistry, faces unique challenges when applied to aniline derivatives. The nitrogen-bound lone pair in aniline acts as a Lewis base, forming stable adducts with aluminum halide catalysts (e.g., AlCl₃), thereby deactivating the catalyst and preventing electrophilic substitution. However, substituted anilines such as 2-fluoro-4-methylaniline exhibit reduced basicity due to electron-withdrawing fluorine and methyl groups, enabling limited Friedel-Crafts reactivity under optimized conditions. For instance, alkylation of 2-fluoro-4-methylaniline with pentan-2-yl halides in 1,2-dichloroethane at 60–80°C yields the target compound, albeit with moderate para-selectivity (60–70%). The reaction mechanism involves initial formation of a carbocation from the alkylating agent, followed by electrophilic attack on the activated aromatic ring.

Solvent Selection in Liquid-Phase Alkylation Reactions

Solvent choice profoundly impacts reaction efficiency and regioselectivity. Traditional methods employ chlorinated solvents like 1,2-dichloroethane, which dissolve both the aluminum halide catalyst and the aniline substrate while stabilizing reactive intermediates. Polar aprotic solvents enhance carbocation stability but may compete for coordination with the catalyst. Recent innovations leverage deep eutectic solvents (DES), such as choline chloride–lactic acid mixtures, which act as dual catalysts and green reaction media. DES systems achieve comparable yields (75–85%) to traditional solvents while operating at milder temperatures (25–40°C) and enabling catalyst recycling.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

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